4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide is a chemical compound characterized by the presence of a chlorophenoxy group and a sulfamoylphenyl group attached to a butanamide backbone
Preparation Methods
The synthesis of 4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-aminobenzenesulfonamide.
Reaction Conditions: The 4-chlorophenol is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-chlorophenoxy)butanoyl chloride.
Coupling Reaction: The 4-(4-chlorophenoxy)butanoyl chloride is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Chemical Reactions Analysis
4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide can be compared with similar compounds such as:
4-(4-chlorophenoxy)butanoic acid: Lacks the sulfamoylphenyl group, resulting in different chemical and biological properties.
4-(4-sulfamoylphenyl)butanamide: Lacks the chlorophenoxy group, leading to variations in reactivity and applications.
4-(4-chlorophenoxy)-N-(4-methylphenyl)butanamide:
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-12-3-7-14(8-4-12)23-11-1-2-16(20)19-13-5-9-15(10-6-13)24(18,21)22/h3-10H,1-2,11H2,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPIJTYQLJOZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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